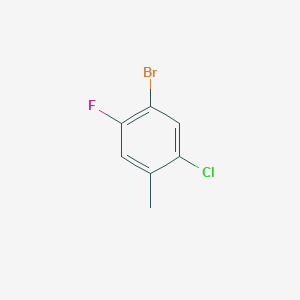

4-Bromo-2-chloro-5-fluorotoluene

Übersicht

Beschreibung

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in chemical synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of this compound has been described as starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently replaced by chlorine through a Sandmeyer reaction. An improvement in this synthesis involves the addition of cuprous chloride before sodium nitrite, which leads to an overall yield of 68% .

Molecular Structure Analysis

Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to study the molecular structure of closely related compounds like 2-bromo-4-chlorotoluene. Theoretical methods, including density functional theory (DFT), have been used to optimize geometrical structures and predict vibrational frequencies. These studies provide insights into the effects of halogen substitution on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

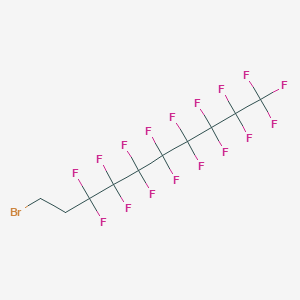

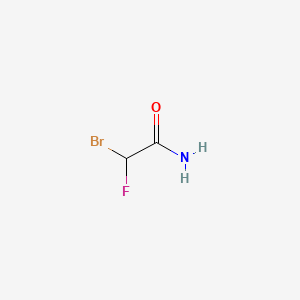

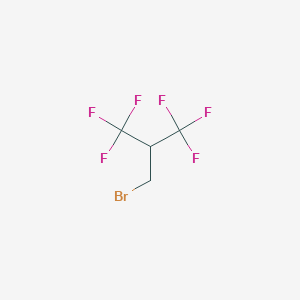

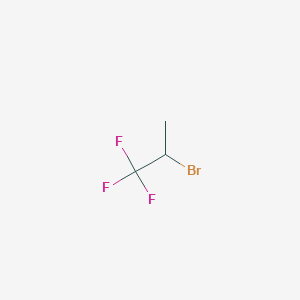

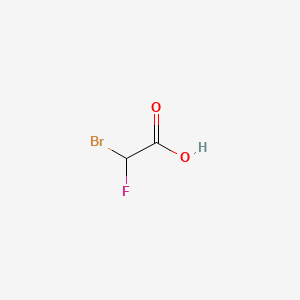

The reactivity of halogenated toluenes, including compounds similar to this compound, has been explored in various chemical reactions. For instance, the bromine-containing acid fluorides derived from related compounds have been shown to undergo substitution reactions, where bromine is replaced by hydrogen. Moreover, the presence of halogens can influence the outcome of polymerization reactions, as seen in the co-telomerization of bromo- and chloro-substituted epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes are significantly influenced by the nature and position of the halogen substituents. The presence of bromine, chlorine, and fluorine atoms can affect the boiling point, density, and solubility of the compound. Additionally, the electronic properties, such as the HOMO and LUMO energies, dipole moment, and hyperpolarizability, can be calculated using DFT methods to understand the charge distribution and reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

Microwave Spectroscopy and Quantum Chemistry

4-Bromo-2-chloro-5-fluorotoluene has been studied using microwave spectroscopy and quantum chemistry. These methods revealed internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment coupling. Accurate rotational and quadrupole coupling constants were determined for this compound (Nair et al., 2020).

Chemical Synthesis

This compound is an important intermediate in chemical synthesis. It has been synthesized from different starting materials through various chemical reactions, including the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010).

Molecular Structure Analysis

Studies on similar compounds, like 2-Fluoro-4-bromo and 4-Fluoro-2-bromo toluenes, have investigated their absorption spectra in the near-ultraviolet region. These studies provide insights into molecular structure and fundamental transitions (Dwivedi & Sharma, 1974).

Electronic Absorption Spectra

Research into the electronic absorption spectra of halogen-containing benzenes like this compound helps in understanding the behavior of these molecules under different conditions and their potential applications in various fields (C. Dwivedi, S. Sharma, 1974).

Halogen Derivatives under High Pressure

Studies on halogen derivatives of toluene, including compounds similar to this compound, under high pressure provide insights into their crystal structures and phase transitions. This knowledge is crucial for applications in materials science and crystallography (Sutuła et al., 2017).

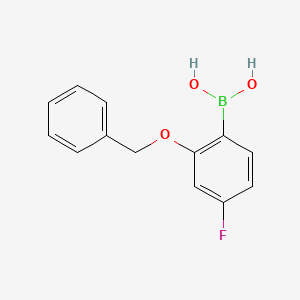

Suzuki-Miyaura C-C Coupling Reactions

This compound is also used in Suzuki-Miyaura C-C coupling reactions, which are vital in the synthesis of complex organic compounds, including pharmaceuticals and novel materials (Erami et al., 2017).

Solid Acid Catalysts in Nitration

The nitration of fluorotoluenes, a process relevant to compounds like this compound, has been studied using solid acid catalysts. This approach offers a regioselective, clean, and environmentally friendly method of nitration, which is crucial in organic synthesis (Maurya et al., 2003).

Safety and Hazards

4-Bromo-2-chloro-5-fluorotoluene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .

Mode of Action

The mode of action of 4-Bromo-2-chloro-5-fluorotoluene is likely to involve nucleophilic substitution reactions, a common mechanism for aromatic compounds . This two-step mechanism is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUSHKOOPPODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371218 | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93765-83-4 | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)